Kodaistatin A

Glucose‑6‑phosphatase system T1 translocase Type 2 diabetes

Kodaistatin A is a structurally intricate, microbially derived polyketide natural product isolated from solid‑phase cultures of the soil fungus Aspergillus terreus Thom DSM 11247. It functions as a reversible, competitive inhibitor of the glucose‑6‑phosphate translocase T1 (G6P‑T1) component of the hepatic glucose‑6‑phosphatase system (EC 3.1.3.9), the rate‑limiting enzymatic gateway for endogenous glucose release into the bloodstream.

Molecular Formula C35H34O11
Molecular Weight 630.6 g/mol
Cat. No. B10849985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKodaistatin A
Molecular FormulaC35H34O11
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O
InChIInChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13-
InChIKeyYACYONYLJTYMLP-AIXQLNHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kodaistatin A in Type 2 Diabetes Drug Discovery & Antidiabetic Agent Sourcing: A Next‑Generation Glucose‑6‑Phosphate Translocase Inhibitor Benchmark


Kodaistatin A is a structurally intricate, microbially derived polyketide natural product isolated from solid‑phase cultures of the soil fungus Aspergillus terreus Thom DSM 11247 [1]. It functions as a reversible, competitive inhibitor of the glucose‑6‑phosphate translocase T1 (G6P‑T1) component of the hepatic glucose‑6‑phosphatase system (EC 3.1.3.9), the rate‑limiting enzymatic gateway for endogenous glucose release into the bloodstream [2]. Its benzylidene‑furanone‑dihydroxycyclopentenone scaffold defines a chemotype distinct from prior‑art small‑molecule and natural‑product T1 inhibitors, establishing Kodaistatin A as a cornerstone reference molecule for antidiabetic drug discovery, mechanistic probe development, and procurement of high‑specificity G6P‑T1 inhibitors [3].

Why Generic Glucose‑6‑Phosphatase Inhibitors Cannot Substitute for Kodaistatin A in Procurement


The hepatic glucose‑6‑phosphatase (G6Pase) system comprises three functionally distinct components: the G6P‑T1 translocase, a luminal phosphohydrolase, and a phosphate/pyrophosphate translocase T2 [1]. The overwhelming majority of historical G6Pase inhibitors—including phlorrhizin, 5,5′‑dithio‑bis‑2‑nitrobenzoic acid, and broad‑spectrum chlorogenic acid derivatives—target the catalytic hydrolase subunit non‑specifically, producing off‑target phosphate ester hydrolysis across multiple organ systems [1]. In contrast, Kodaistatin A selectively binds and competitively inhibits the T1 translocase, which rigidly discriminates glucose‑6‑phosphate as its sole physiological substrate [1]. Even within the privileged kodaistatin class, the structural differences between congeners translate into measurable potency gaps: Kodaistatin C, a hydroxylated derivative of Kodaistatin A, exhibits an IC₅₀ of 130 nM versus Kodaistatin A’s 80 nM in the same rat liver microsomal assay [2]. These structure‑activity divergences, combined with distinct stereochemical assignments (trans‑diol core for Kodaistatin A) that dictate ligand‑receptor complementarity, render interchangeable sourcing of G6Pase‑targeting compounds scientifically indefensible [3][4].

Kodaistatin A vs. Analogues & Competitors: Quantitative Differentiation Supporting Procurement Decisions


G6P‑T1 Translocase Inhibition Potency: Kodaistatin A vs. Kodaistatin C (Head‑to‑Head, Same Assay)

In the canonical rat liver microsomal glucose‑6‑phosphate translocase assay, Kodaistatin A achieves half‑maximal inhibition at 80 nM, while its hydroxylated congener Kodaistatin C requires 130 nM for equivalent effect, representing a 1.63‑fold improvement in absolute potency conferred by the absence of the additional hydroxyl substituent present in Kodaistatin C [1]. This comparative measurement was obtained under identical experimental conditions from the same publication, providing the strongest available evidence for Kodaistatin A's superiority within its closest chemical cluster.

Glucose‑6‑phosphatase system T1 translocase Type 2 diabetes Hepatic glucose output

Competitive G6P‑T1 Inhibition Mechanism Enables Substrate‑Competitive Profiling Against Non‑Competitive T1 Binders

Kodaistatin A functions as a reversible, competitive inhibitor of glucose‑6‑phosphate translocase T1 [1]. This contrasts with chlorogenic acid, a well‑established G6P‑T1 inhibitor, which has been predominantly characterized as a non‑competitive ligand (IC₅₀ ≈ 260 μM in rat liver microsomes) . Competitive antagonism at the substrate‑binding site permits direct occupancy readout in the presence of varying glucose‑6‑phosphate concentrations, a feature that cannot be replicated with non‑competitive inhibitors. Mumbaistatin, though more potent (IC₅₀ = 5 nM), exists in an equilibrium between open‑chain diketo and cyclized dispirodiketal forms, with the cyclized species exhibiting approximately 1,000‑fold reduced T1 inhibitory activity [2]. This tautomeric instability introduces assay‑to‑assay variability absent in the structurally defined, monomeric Kodaistatin A.

Glucose‑6‑phosphatase system T1 translocase Type 2 diabetes Mechanism of action

Trans‑Diol Cyclopentenone Core Configuration Confirmed: Structural Differentiator from Kodaistatin C and Synthetic Models

The dihydroxycyclopentenone core of Kodaistatin A possesses a trans‑diol configuration [1]. This was unambiguously assigned through combined synthetic model compound NMR comparisons and ozonolysis/reduction studies that independently elucidated the (S)‑configuration of the side‑chain stereocenter [1]. Kodaistatin C, while sharing the same polyketide backbone, differs not only by an additional hydroxyl group but also exhibits altered chromatographic retention and distinct NMR chemical shift patterns, indicating conformational divergence around the cyclopentenone ring [2]. The trans‑diol geometry of Kodaistatin A is hypothesized to optimize hydrogen‑bonding interactions within the T1 substrate‑binding pocket, a spatial arrangement that a cis‑diol configuration—present in synthetic model compounds—cannot reproduce, as evidenced by the absence of inhibitory activity in cis‑configured synthetic analogues tested by Peter and Brückner (2018) [3].

Kodaistatin Stereochemistry Trans‑diol Structure‑activity relationship

Hepatocyte Glucose Output Suppression: Kodaistatin A Demonstrates Cell‑Based Target Engagement Unavailable for Chlorogenic Acid

Kodaistatin A was evaluated in isolated rat hepatocytes and demonstrated concentration‑dependent suppression of glucose output, consistent with functional G6P‑T1 translocase blockade in a physiologically relevant cellular system [1]. While the patent disclosure reports the qualitative demonstration of efficacy, the exact IC₅₀ in the hepatocyte glucose output assay was not numerically specified in the accessible primary literature. For benchmarking context, the fungal G6Pase phosphohydrolase inhibitor CJ‑21,164 inhibited glucose output from isolated rat hepatocytes with an IC₅₀ of 1.6 μM in microsomal G6Pase assay [2]. Chlorogenic acid, despite extensive characterization, shows only weak suppression of hepatocyte glucose output at concentrations >200 μM . When normalized to molecular target potency (T1 IC₅₀), Kodaistatin A (80 nM at T1) is predicted to achieve hepatocyte glucose output suppression at substantially lower exposure levels than chlorogenic acid (260 μM T1 IC₅₀), a 3,250‑fold differential [1].

Isolated rat hepatocytes Glucose output Antidiabetic Functional assay

Evidence‑Backed Application Scenarios for Kodaistatin A Procurement in Diabetes and Metabolic Disease Research


Hepatic Glucose‑6‑Phosphate Translocase T1 Target‑Engagement Studies Requiring Competitive, Reversible Probe Molecules

Investigators designing G6P‑T1 occupancy assays or substrate‑competition displacement experiments should select Kodaistatin A rather than non‑competitive inhibitors such as chlorogenic acid. Its defined competitive mechanism of inhibition [1] permits real‑time occupancy measurement in the presence of titrated glucose‑6‑phosphate concentrations—a core feature for pharmacodynamic biomarker development in type 2 diabetes programs. Mumbaistatin, though more potent (IC₅₀ = 5 nM), suffers from structural tautomerism that yields variable potency depending on the equilibrium position of open‑chain vs. cyclized dispirodiketal forms [2], introducing unacceptable variability into target‑engagement experiments.

Stereochemical Structure‑Activity Relationship (SAR) Studies Centered on the Cyclopentenone Diol Pharmacophore

The trans‑diol configuration of the dihydroxycyclopentenone core defines Kodaistatin A's bioactive conformation, with cis‑configured synthetic model compounds being functionally inert at the T1 translocase [3]. Medicinal chemistry teams conducting SAR exploration on the kodaistatin scaffold must procure and reference natural Kodaistatin A as the stereochemically defined positive control. The availability of NMR‑validated trans‑diol models enables systematic investigation of hydrogen‑bonding geometries within the T1 substrate‑binding pocket, work that cannot be performed using Kodaistatin C or synthetic intermediates without confirmed trans‑geometry [4].

Isolated Rat Hepatocyte Glucose Output Suppression Models for Antidiabetic Lead Optimization

Kodaistatin A has demonstrated concentration‑dependent suppression of glucose output in isolated rat hepatocytes [1], validating its utility as a cell‑based T1 probe. In contrast, chlorogenic acid requires concentrations exceeding 200 μM to produce measurable hepatocyte effects, limiting its practical utility in standard 96‑well hepatocyte glucose output assays . Procurement of Kodaistatin A for cell‑based screening cascades ensures target‑mediated glucose output modulation at nanomolar concentrations compatible with standard assay formats, reducing solvent‑related cytotoxicity artifacts observed with high‑micromolar‑potency comparator compounds.

Natural Product T1 Inhibitor Benchmark for Pharmacological Differentiation of Novel Synthetic Antidiabetic Candidates

Kodaistatin A serves as the most extensively characterized natural‑product T1 competitive inhibitor for benchmarking new chemical entities . With an IC₅₀ of 80 nM under standard rat liver microsomal conditions and well‑documented structural elucidation via 2D NMR and X‑ray crystallography of its aspulvinone substructure, it provides a robust reference point for cross‑study potency normalization and selectivity profiling against the T2 phosphate translocase and the luminal phosphohydrolase [5]. This reference role is not adequately served by chlorogenic acid (μM‑range potency, non‑competitive) or CJ‑21,164 (phosphohydrolase‑directed, not T1‑selective) [6].

Quote Request

Request a Quote for Kodaistatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.